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molecular formula C10H9NO6 B1294657 Dimethyl 2-nitroterephthalate CAS No. 5292-45-5

Dimethyl 2-nitroterephthalate

Cat. No. B1294657
M. Wt: 239.18 g/mol
InChI Key: PAYWCKGMOYQZAW-UHFFFAOYSA-N
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Patent
US04399303

Procedure details

This invention provides as new compositions of matter 2- and 3-nitroterephthalamic acids. This invention further provides a new process for the preparation of 2- and 3-nitroterephthalamic acids comprising the steps of reaction of a 1-4 carbon dialkyl nitroterephthalate with 20-51% by weight aqueous ammonia at 100°-200° C. under at least autogenous pressure for 1-6 hours at a dialkyl nitroterephthalate concentration of 10-40% by weight. Preferably 30-51% by weight aqueous ammonia is reacted at 150°-175° C. for 2-4 hours. For the preparation of 3-nitroterephthalamic acid it is preferred that the reaction be carried out using 20% by weight dimethyl nitroterephthalate and 25-51% by weight aqueous ammonia for 2-4 hours at 125°-175° C., most preferably at 150° C. 3-Nitroterephthalamic acid is isolated from the reaction mixture by cooling, removal of by-product nitroterephthalamide by filtration, adjustment of the pH of the filtrate to about 4 and removal of 3-nitroterephthalamic acid by filtration. For the preparation of 2-nitroterephthalamic acid, it is preferred that the reaction be carried out using about 10% by weight dimethyl nitroterephthalate and 25-51% by weight aqeuous ammonia for 2-4 hours at 150°-200° C., most preferably at 175° C. 2-Nitroterephthalamic acid is isolated from the reaction mixture by cooling, removal of by-product nitroterephthalamide by filtration, adjusting the pH of the filtrate to about 4, removal of by-product 3-nitroterephthalamic acid by filtration, adjustment of the pH of the filtrate to about 2 and removing 2-nitroterephthalamic acid by filtration. The reaction may be summarized as follows: ##STR1##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]([C:14]([O:16]C)=O)[CH:11]=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7])([O-:3])=[O:2].[NH3:18]>>[N+:1]([C:4]1[CH:13]=[C:12]([C:14]([NH2:18])=[O:16])[CH:11]=[CH:10][C:5]=1[C:6]([OH:8])=[O:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
removal of by-product nitroterephthalamide
FILTRATION
Type
FILTRATION
Details
by filtration, adjustment of the pH of the filtrate
CUSTOM
Type
CUSTOM
Details
to about 4 and removal of 3-nitroterephthalamic acid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
For the preparation of 2-nitroterephthalamic acid, it
CUSTOM
Type
CUSTOM
Details
for 2-4 hours
Duration
3 (± 1) h
CUSTOM
Type
CUSTOM
Details
at 150°-200° C.
CUSTOM
Type
CUSTOM
Details
most preferably at 175° C

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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